

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: *Z-D-Phenylalaninol*

Cat. No.: *B057623*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, also widely known by its synonym **Z-D-phenylalaninol**, is a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid stereochemical configuration makes it a valuable chiral building block and auxiliary for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, particularly in the development of pharmaceuticals.

Core Chemical and Physical Properties

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	58917-85-4	[1]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	[1]
Molecular Weight	285.34 g/mol	[1]
Melting Point	94 °C	[1]
Appearance	White to off-white solid	[2]
Optical Rotation	[α] ²² /D +30° (c = 1 in chloroform)	
SMILES	O=C(OCC1=CC=CC=C1)N-- INVALID-LINK--CO	[1]
InChI	InChI=1S/C17H19NO3/c19- 12-16(11-14-7-3-1-4-8-14)18- 17(20)21-13-15-9-5-2-6-10- 15/h1-10,16,19H,11-13H2, (H,18,20)/t16-/m1/s1	
InChIKey	WPOFMMJJCPZPAO- MRXNPFEDSA-N	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol. While a comprehensive set of spectra is not available in a single public source, typical spectral features can be inferred from its structure and data for similar compounds.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons of the benzyl and phenyl groups, a multiplet for the chiral methine proton, diastereotopic protons of the methylene group adjacent to the phenyl ring, protons of the hydroxymethyl group, and the methylene protons of the carbobenzyloxy group.
¹³ C NMR	Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the chiral methine carbon, the methylene carbon of the benzyl group, the hydroxymethyl carbon, and the methylene carbon of the carbobenzyloxy group.
IR	Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching.

Experimental Protocols

Synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol

A common and efficient method for the synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is the reduction of the corresponding protected amino acid, N-Cbz-D-phenylalanine. Borane complexes, such as borane-dimethyl sulfide (BMS), are frequently employed for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups like carbamates.

Materials:

- N-Cbz-D-phenylalanine
- Borane-dimethyl sulfide complex (BMS)

- Anhydrous tetrahydrofuran (THF)
- Methanol
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-Cbz-D-phenylalanine. Anhydrous THF is added to dissolve the starting material.
- **Reduction:** The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (typically 2-3 equivalents) is added dropwise via a syringe while maintaining the temperature at 0 °C.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex. The mixture is then stirred for an additional 30 minutes.
- **Workup:** The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol.

Applications in Drug Development

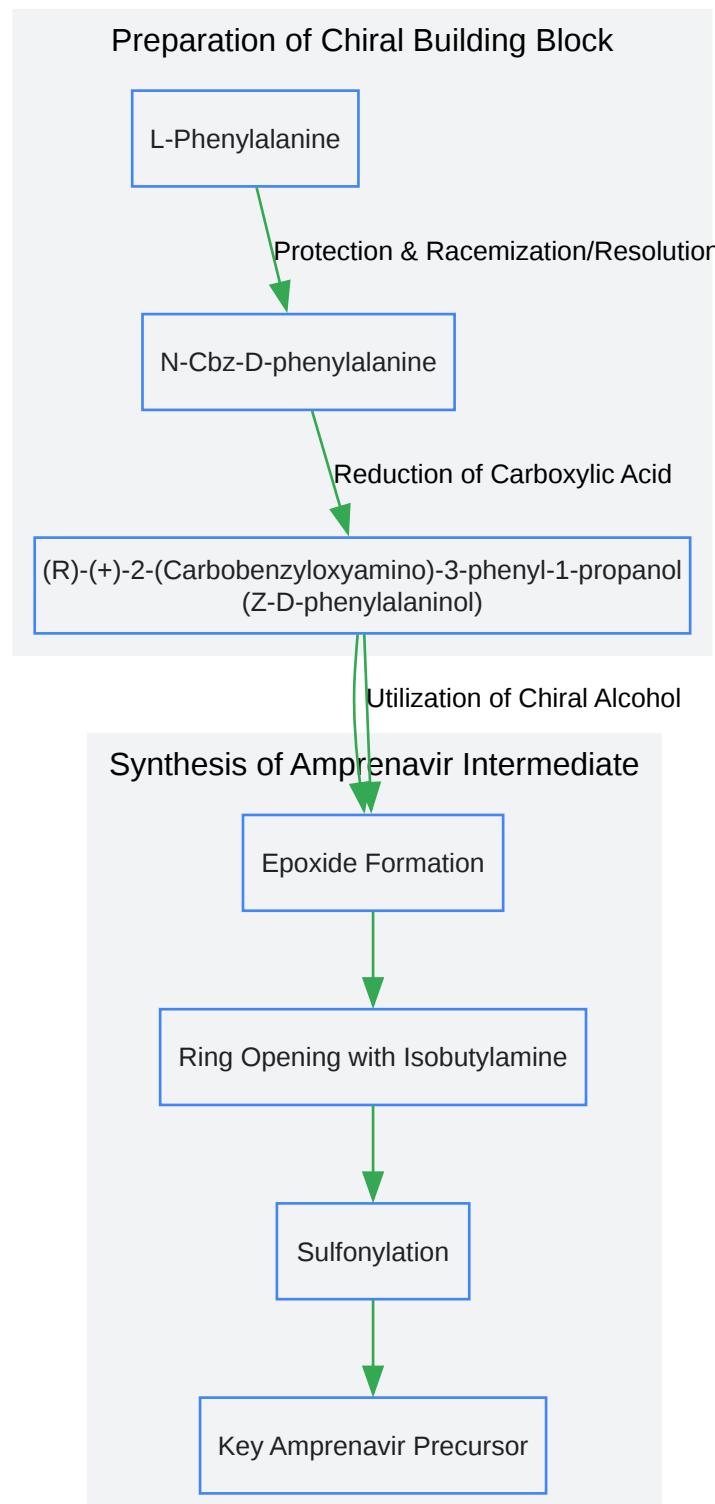
(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol serves as a critical chiral intermediate in the synthesis of several pharmaceuticals. Its predefined stereochemistry is essential for the biological activity of the final drug molecule.

One notable application is in the synthesis of the HIV protease inhibitor, Amprenavir. The (R)-configuration of the amino alcohol backbone is a key structural feature of Amprenavir and is introduced using **Z-D-phenylalaninol** or a derivative thereof.

Logical Workflow: Synthesis of an Amprenavir Precursor

The following diagram illustrates a simplified logical workflow for the synthesis of a key precursor to Amprenavir, starting from L-phenylalanine, the natural precursor to the target molecule. This highlights the central role of the chiral amino alcohol moiety.

Logical Workflow: Synthesis of an Amprenavir Precursor

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